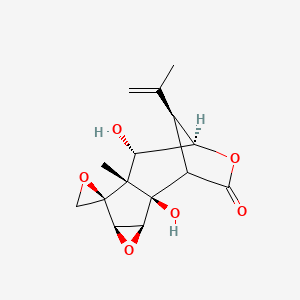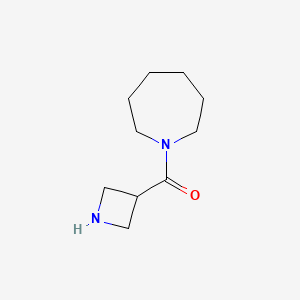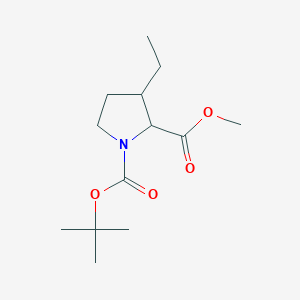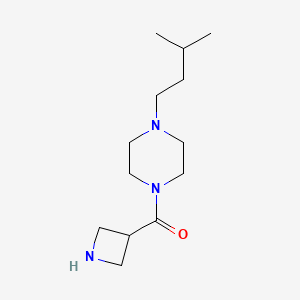
1-(3-Chlorophenyl)hexan-1-amine hydrochloride
Overview
Description
1-(3-Chlorophenyl)hexan-1-amine hydrochloride is a chemical compound with the molecular formula C12H19Cl2N and a molecular weight of 248.19 g/mol1. It is not intended for human or veterinary use and is typically used for research purposes1.
Synthesis Analysis
The synthesis of 1-(3-Chlorophenyl)hexan-1-amine hydrochloride is not directly available in the search results. However, amines can be synthesized through various methods such as reduction of nitriles or amides and nitro compounds, reactions involving alkyl groups, nucleophilic attack by an azide ion on an alkyl halide, alkylation of potassium phthalimide, and reductive amination of aldehydes or ketones2.Molecular Structure Analysis
The molecular structure of 1-(3-Chlorophenyl)hexan-1-amine hydrochloride is not directly available in the search results. However, the molecular formula C12H19Cl2N suggests that it contains 12 carbon atoms, 19 hydrogen atoms, 2 chlorine atoms, and 1 nitrogen atom1.Chemical Reactions Analysis
The specific chemical reactions involving 1-(3-Chlorophenyl)hexan-1-amine hydrochloride are not directly available in the search results. However, amines generally act as weak organic bases and can react with acids to form salts soluble in water3.Physical And Chemical Properties Analysis
The specific physical and chemical properties of 1-(3-Chlorophenyl)hexan-1-amine hydrochloride are not directly available in the search results. However, amines generally have the ability to act as weak organic bases3.Scientific Research Applications
Reactivity and Fragmentation
- 1-(3-Chlorophenyl)hexan-1-amine hydrochloride demonstrates unique reactivity due to strain and concomitant weakening of the N-C bond. This leads to interesting fragmentation reactions, contributing to the understanding of chemical bond stability and reactivity under various conditions (Grob & Krasnobajew, 1964).
Synthesis of Amines
- The compound plays a role in the synthesis of amines, specifically in procedures for the reduction of primary, secondary, and tertiary amides to amines. This has implications for large-scale applications and laboratory use (Reeves et al., 2013).
Extraction of Heavy Metals
- It's involved in the extraction of heavy metals, such as chromium, from aqueous solutions. This has significant implications for environmental cleanup and industrial processes (Someda et al., 2005).
Research on Skin Sensitizers
- The compound contributes to the research on skin sensitizers, particularly in studying the chemical selectivity and reactivity of various skin sensitizing agents (Meschkat et al., 2001).
Chromatographic Separation
- It's used in chromatographic methods for the separation of isomers, which is crucial in the pharmaceutical industry and chemical analysis (Vaccher et al., 1991).
Synthesis of Complex Organic Compounds
- The compound is integral in synthesizing complex organic molecules, such as N-hydroxylysine and laminine, showcasing its importance in organic chemistry and medicinal research (Genêt et al., 1993).
Catalysis in Chemical Reactions
- It aids in understanding catalysis, particularly in the oligomerization of ethene, thus contributing to the development of new catalysts and processes in industrial chemistry (Höhne et al., 2017).
Alternative Methods for Amine Synthesis
- The compound is part of alternative methods for synthesizing amines from aromatic nitro compounds, which is significant in developing new synthetic pathways and chemical processes (Pehlivan et al., 2011).
Safety And Hazards
The specific safety and hazards associated with 1-(3-Chlorophenyl)hexan-1-amine hydrochloride are not directly available in the search results. However, safety data sheets for similar compounds suggest that they may be flammable, cause skin and eye irritation, and have potential reproductive toxicity5.
Future Directions
The future directions for the use and study of 1-(3-Chlorophenyl)hexan-1-amine hydrochloride are not directly available in the search results. However, amines and their derivatives are often important in medicine and biochemistry, suggesting potential future research directions3.
properties
IUPAC Name |
1-(3-chlorophenyl)hexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN.ClH/c1-2-3-4-8-12(14)10-6-5-7-11(13)9-10;/h5-7,9,12H,2-4,8,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRTUVOBSNXXMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C1=CC(=CC=C1)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)hexan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Ethyl({[4-(propan-2-yl)cyclohexyl]methyl})amine](/img/structure/B1489857.png)





